2-Bromo-3-chloro-5-fluorobenzonitrile
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Overview
Description
2-Bromo-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms at the 2, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-5-fluorobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-chloro-5-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Palladium-Catalyzed Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Palladium-Catalyzed Coupling: Palladium acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like toluene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Resulting from the reduction of the nitrile group.
Scientific Research Applications
2-Bromo-3-chloro-5-fluorobenzonitrile has diverse applications in scientific research:
Biology: Employed in the development of bioactive compounds for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
- 2-Bromo-3-fluorobenzonitrile
Comparison: 2-Bromo-3-chloro-5-fluorobenzonitrile is unique due to the presence of three different halogen atoms, which confer distinct reactivity patterns.
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZUSJNVWABFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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